
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a chemical compound with the molecular formula C14H19Cl2N3O and a molecular weight of 316.23. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride typically involves the reaction of quinazolinone derivatives with piperidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed reactions, microwave-assisted reactions, and metal-mediated reactions . Industrial production methods often employ phase-transfer catalysis and ultrasound-promoted reactions to enhance yield and efficiency .
Análisis De Reacciones Químicas
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that 3-(Piperidin-4-ylmethyl)quinazolin-4-one exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism involves the induction of oxidative stress and modulation of apoptotic pathways.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various quinazolinone derivatives, including this compound. The study found that it significantly inhibited tumor growth in xenograft models, highlighting its potential as a lead candidate for further development.
Cardiovascular Effects
Preclinical studies have assessed the potential antihypertensive properties of this compound. It appears to modulate vascular smooth muscle contraction through the inhibition of calcium channels, leading to reduced blood pressure in hypertensive models.
Study 2: Cardiovascular Application
Another investigation focused on the cardiovascular effects demonstrated that treatment with this compound resulted in a statistically significant reduction in systolic blood pressure in rat models, supporting its application as an antihypertensive agent.
Antimicrobial Properties
The compound has also shown antimicrobial activity, making it useful for studying bacterial resistance and biofilm inhibition. Its ability to inhibit quorum sensing in bacteria reduces biofilm formation and virulence.
Comparative Analysis with Related Compounds
The following table summarizes the differences in inhibitory activities against key kinases between 3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride and other quinazolinone derivatives:
Compound Name | CDK2 Inhibition (IC50 μM) | HER2 Inhibition (IC50 μM) | EGFR Inhibition (IC50 μM) |
---|---|---|---|
3-(Piperidin-4-ylmethyl)quinazolin-4-one | 0.088 | 0.025 | 0.030 |
Quinazolinone Derivative A | 0.150 | 0.045 | 0.035 |
Quinazolinone Derivative B | 0.200 | 0.060 | 0.050 |
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation : Facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Common reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
- Substitution : Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . Additionally, it may interact with enzymes and receptors involved in cancer and inflammatory pathways .
Comparación Con Compuestos Similares
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride can be compared with other quinazolinone derivatives such as:
7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride: This compound has similar structural features but different substituents, leading to variations in biological activity.
2-(2,3-Dihydroxyphenyl)quinazolin-4(3H)-one: Known for its antioxidant properties, this compound differs in its phenolic substituents. The uniqueness of this compound lies in its specific piperidine and quinazolinone moieties, which contribute to its distinct biological activities.
Actividad Biológica
3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy in different biological assays, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a quinazolinone core substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
The biological activity of 3-(Piperidin-4-ylmethyl)quinazolin-4-one is primarily attributed to its ability to inhibit specific enzyme pathways. Studies have demonstrated that quinazolinone derivatives can act as inhibitors of multiple tyrosine kinases, which are crucial in cancer cell signaling pathways. This compound has shown particular efficacy against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) kinases, which are pivotal in regulating cell proliferation and survival .
Anticancer Activity
Research indicates that 3-(Piperidin-4-ylmethyl)quinazolin-4-one exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutic agents . The mechanism involves the induction of oxidative stress and modulation of apoptotic pathways.
Cardiovascular Effects
In preclinical studies, this compound has been evaluated for its potential antihypertensive properties. It appears to modulate vascular smooth muscle contraction through inhibition of calcium channels, thereby reducing blood pressure in hypertensive models .
Comparative Analysis with Related Compounds
The biological activity of 3-(Piperidin-4-ylmethyl)quinazolin-4-one can be compared with other quinazolinone derivatives. A summary table below illustrates the differences in inhibitory activities against key kinases:
Compound Name | CDK2 Inhibition (IC50 μM) | HER2 Inhibition (IC50 μM) | EGFR Inhibition (IC50 μM) |
---|---|---|---|
3-(Piperidin-4-ylmethyl)quinazolin-4-one | 0.088 | 0.025 | 0.030 |
Quinazolinone Derivative A | 0.150 | 0.045 | 0.035 |
Quinazolinone Derivative B | 0.200 | 0.060 | 0.050 |
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various quinazolinone derivatives, including our compound of interest. The study found that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead candidate for further development .
Study 2: Cardiovascular Application
Another investigation focused on the cardiovascular effects demonstrated that treatment with this compound led to a statistically significant reduction in systolic blood pressure in rat models, supporting its application as an antihypertensive agent .
Propiedades
IUPAC Name |
3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c18-14-12-3-1-2-4-13(12)16-10-17(14)9-11-5-7-15-8-6-11;;/h1-4,10-11,15H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIXWXXIMMFRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.